

5-Bromosalicylic Acid (CAS 89-55-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromosalicylic acid, with the CAS number 89-55-4, is a brominated derivative of salicylic acid. This monograph provides an in-depth technical overview of its chemical and physical properties, spectral data, safety and handling information, and key applications with a focus on its role as a synthetic intermediate and its potential biological activities. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

5-Bromosalicylic acid is a white to off-white crystalline solid.^[1] Its core structure consists of a salicylic acid backbone with a bromine atom substituted at the 5-position of the benzene ring.

Table 1: Physicochemical Properties of **5-Bromosalicylic Acid**

Property	Value	Reference(s)
CAS Number	89-55-4	[2],[3]
Molecular Formula	C ₇ H ₅ BrO ₃	[3],[4]
Molecular Weight	217.02 g/mol	[2],[4]
Melting Point	159-162 °C	[2],[5]
Appearance	White to off-white crystalline solid/powder	[1],[6]
Solubility	Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.	[1]
pKa	2.61 (25°C)	[5]

Table 2: Spectral Data of **5-Bromosalicylic Acid**

Spectral Data Type	Key Features	Reference(s)
¹ H NMR	Spectra available in databases like NMRShiftDB.	[4]
IR Spectra (FTIR)	Spectra available, typically showing characteristic peaks for hydroxyl, carboxyl, and aromatic C-H and C-Br bonds.	[4]
Mass Spectrometry (GC-MS)	Spectral data is available for identification and analysis.	[7]

Safety and Handling

5-Bromosalicylic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as an N95 respirator), should be worn when handling this compound.[2][5]

Table 3: GHS Hazard Information for **5-Bromosalicylic Acid**

Hazard Statement	Code	Description	Reference(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[4]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation	[4]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation	[4]

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[6\]](#)[\[9\]](#)

Experimental Protocols

Synthesis of 5-Bromosalicylic Acid

A common method for the synthesis of **5-bromosalicylic acid** involves the bromination of salicylic acid. The following is a general experimental protocol:

Materials:

- Salicylic acid
- Liquid bromine
- Dibromoethane
- Glacial acetic acid (optional, as a second solvent)
- Round-bottom flask
- Stirrer
- Heating mantle

- Condenser
- Filtration apparatus

Procedure:

- Dissolve salicylic acid in dibromoethane in a round-bottom flask equipped with a stirrer and condenser.
- Heat the solution to approximately 80°C.
- Slowly add a solution of liquid bromine dissolved in dibromoethane to the heated salicylic acid solution over a period of several hours while stirring.
- After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30 minutes to ensure the reaction goes to completion.
- Cool the reaction mixture to approximately 15°C to allow the **5-bromosalicylic acid** to crystallize.
- Separate the crystalline product by filtration.
- Wash the collected crystals with water or fresh dibromoethane.
- Dry the purified **5-bromosalicylic acid**.

This protocol is adapted from a patented synthesis method and may require optimization for specific laboratory conditions.

Application in the Synthesis of Honokiol

5-Bromosalicylic acid serves as a key starting material for the synthesis of honokiol, a biphenyl-type neolignan with neurotrophic and other biological activities.^[10] The synthesis often involves a Suzuki-Miyaura cross-coupling reaction.

Conceptual Workflow for Honokiol Synthesis:

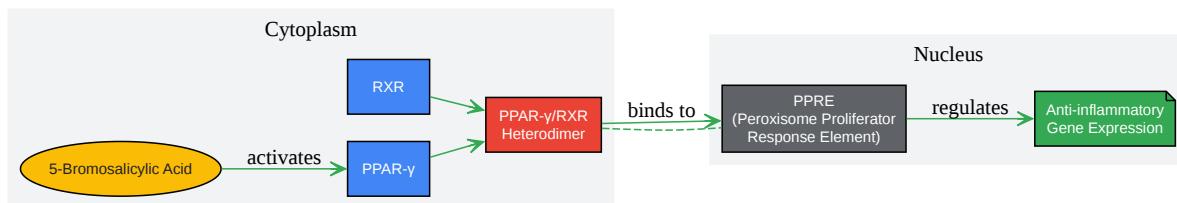
Caption: Conceptual workflow for the synthesis of Honokiol from **5-Bromosalicylic acid**.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **5-bromosalicylic acid** are limited, its structural similarity to other salicylic acid derivatives, such as 5-aminosalicylic acid (5-ASA), suggests potential mechanisms of action, particularly in anti-inflammatory responses. The anti-inflammatory effects of salicylates are often attributed to their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ) and the Nuclear Factor-kappa B (NF- κ B) signaling pathways.

Proposed Anti-inflammatory Mechanism via PPAR- γ Activation

PPAR- γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR- γ can lead to the suppression of pro-inflammatory gene expression. It is plausible that **5-bromosalicylic acid**, like 5-ASA, could act as a PPAR- γ agonist.

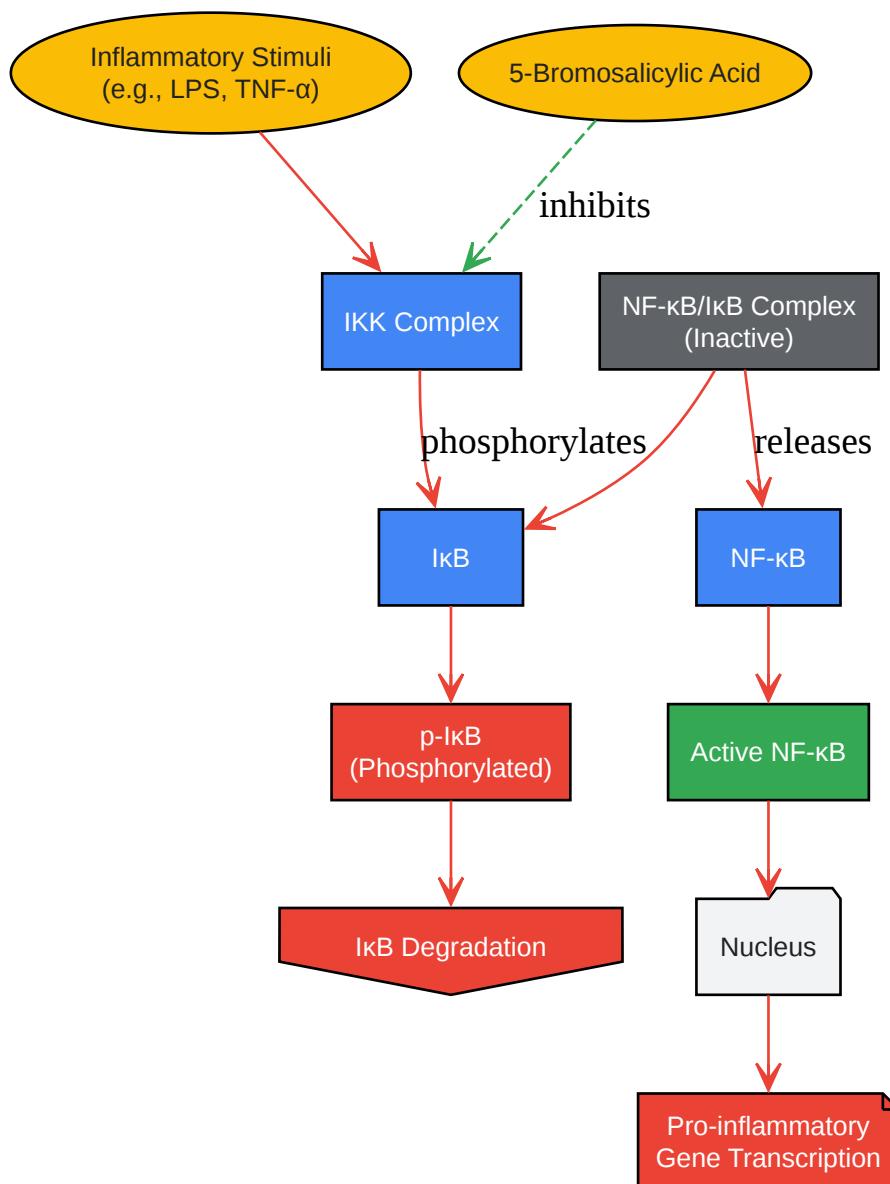


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Caption: Proposed PPAR- γ activation pathway by **5-Bromosalicylic acid**.

Proposed Anti-inflammatory Mechanism via NF- κ B Inhibition

The NF- κ B pathway is a central regulator of inflammatory responses. Inhibition of this pathway prevents the transcription of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF- κ B activation.



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